molecular formula C30H24N8S2 B14332999 6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione CAS No. 109973-88-8

6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione

Cat. No.: B14332999
CAS No.: 109973-88-8
M. Wt: 560.7 g/mol
InChI Key: LQHRUCJDACACIF-UHFFFAOYSA-N
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Description

6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione is a complex organic compound characterized by its unique structure featuring multiple phenyl groups and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione typically involves a multi-step process. One common method includes the condensation of benzil and dibenzyl ketone in the presence of a basic catalyst. This reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,13,14-Tetraphenyl-1,2,4,5,8,9,11,12-octaazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione is unique due to its octaazacyclotetradeca core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phenyl-substituted compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

109973-88-8

Molecular Formula

C30H24N8S2

Molecular Weight

560.7 g/mol

IUPAC Name

6,7,13,14-tetraphenyl-1,2,4,5,8,9,11,12-octazacyclotetradeca-5,7,12,14-tetraene-3,10-dithione

InChI

InChI=1S/C30H24N8S2/c39-29-35-31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32-36-30(40)38-34-28(24-19-11-4-12-20-24)27(33-37-29)23-17-9-3-10-18-23/h1-20H,(H2,35,37,39)(H2,36,38,40)

InChI Key

LQHRUCJDACACIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)NN=C(C(=NNC(=S)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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